(2s)-2,4-Dihydroxy-7-Methoxy-2h-1,4-Benzoxazin-3(4h)-One

Descripción

(2S)-2,4-Dihydroxy-7-Methoxy-2H-1,4-Benzoxazin-3(4H)-One, commonly abbreviated as DIMBOA, is a cyclic hydroxamic acid and a key benzoxazinoid secondary metabolite in grasses such as maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale) . It is biosynthesized in seedlings and stored as the β-D-glucoside DIMBOA-Glc, which is enzymatically hydrolyzed by β-glucosidases to release the bioactive aglycone DIMBOA upon tissue damage or pathogen/herbivore attack .

DIMBOA plays critical roles in plant defense, including:

- Insecticidal activity: Potent toxicity against generalist herbivores like Spodoptera frugiperda .

- Antimicrobial action: Inhibits fungal and bacterial pathogens .

- Metal chelation: Binds arsenic and aluminum, reducing soil toxicity .

- Allelopathy: Suppresses competing plant species in the rhizosphere .

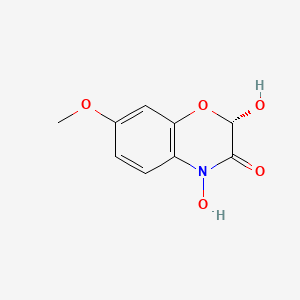

Structurally, DIMBOA features a 1,4-benzoxazin-3-one core with hydroxyl groups at positions 2 and 4 and a methoxy group at position 7 (Figure 1). Its stereochemistry at C2 (S-configuration) is critical for bioactivity .

Propiedades

IUPAC Name |

(2S)-2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-5-2-3-6-7(4-5)15-9(12)8(11)10(6)13/h2-4,9,12-13H,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNZNIJPBQATCZ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=O)C(O2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N(C(=O)[C@H](O2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653404 | |

| Record name | (2S)-2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588716-65-8 | |

| Record name | (2S)-2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,4-Dihydroxy-7-Methoxy-2H-1,4-Benzoxazin-3(4H)-One typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with an amino acid derivative, followed by cyclization to form the benzoxazinone ring .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up and cost-efficiency. These methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2,4-Dihydroxy-7-Methoxy-2H-1,4-Benzoxazin-3(4H)-One undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

Natural Pest Resistance

DIMBOA plays a critical role in the natural defense mechanisms of plants against herbivores and pathogens. It is particularly effective against:

- Insect Pests : DIMBOA exhibits insecticidal properties that deter pests such as the European corn borer (Ostrinia nubilalis) and beet armyworms (Spodoptera exigua). The compound's toxicity disrupts the feeding behavior of these insects, leading to reduced crop damage .

- Fungal Pathogens : Studies have shown that DIMBOA can inhibit the growth of various fungal species, thus protecting crops from diseases .

Bioherbicide Potential

Research indicates that DIMBOA can be utilized as a bioherbicide due to its phytotoxic effects on certain weed species. This application could provide an environmentally friendly alternative to synthetic herbicides, promoting sustainable agricultural practices .

Enhancement of Nutrient Availability

DIMBOA forms complexes with iron in the soil, enhancing iron availability to plants. This property is particularly beneficial in iron-deficient soils, improving overall plant health and yield .

Enzymatic Activity

DIMBOA is involved in several enzymatic processes within plants:

- Glucosylation : The enzyme 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one 2-D-glucosyltransferase catalyzes the conversion of DIMBOA into its glucosylated form, which is less toxic and serves as a storage form within the plant . This process is crucial for detoxifying benzoxazinoids and regulating their bioavailability.

Antimicrobial Properties

As a hydroxamic acid derivative, DIMBOA exhibits significant antimicrobial activity against various bacterial and fungal pathogens. Its application in developing natural preservatives for food products is being explored due to its ability to inhibit microbial growth effectively .

Potential Therapeutic Uses

Research into the pharmacological properties of DIMBOA has revealed potential therapeutic applications:

- Antioxidant Activity : DIMBOA possesses antioxidant properties that may help mitigate oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that DIMBOA may exhibit anti-inflammatory effects, making it a candidate for further research in treating inflammatory disorders .

Drug Development

The structural characteristics of DIMBOA make it a promising scaffold for drug design. Its ability to interact with biological targets suggests potential applications in developing new pharmaceuticals aimed at various diseases .

Case Study 1: Insect Resistance in Maize

In a study conducted on maize plants genetically modified to enhance DIMBOA production, researchers observed a significant reduction in insect damage compared to non-modified plants. The enhanced levels of DIMBOA correlated with increased resistance against Ostrinia nubilalis, demonstrating the compound's effectiveness as a natural pesticide.

Case Study 2: Fungal Resistance Mechanism

Another study explored the role of DIMBOA in enhancing resistance against Fusarium species in wheat. The results indicated that higher concentrations of DIMBOA led to reduced fungal colonization and improved plant health metrics, supporting its use as a biofungicide.

Mecanismo De Acción

The mechanism of action of (2S)-2,4-Dihydroxy-7-Methoxy-2H-1,4-Benzoxazin-3(4H)-One involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the organism being studied .

Comparación Con Compuestos Similares

Structural and Functional Differences

DIMBOA is part of a broader class of benzoxazinoids. Key structural analogs include:

- DIBOA : The desmethoxy analog of DIMBOA lacks the 7-methoxy group, reducing its stability and altering bioactivity. DIBOA is predominant in rye and wild barley (Hordeum spp.) .

- MBOA : A degradation product of DIMBOA formed via decomposition in aqueous environments. MBOA retains insecticidal properties but lacks metal-chelating capacity .

- DIMBOA-Glc : The glucosylated precursor of DIMBOA, which is enzymatically activated by β-glucosidases during stress responses .

Kinetic Parameters :

In contrast, DIBOA biosynthesis lacks the BX6/BX7 steps, resulting in a simpler pathway .

Stability and Environmental Impact

- Aqueous Decomposition : DIMBOA degrades into MBOA in water (half-life = 24 hours at pH 7), while DIBOA decomposes faster due to its lack of methoxy stabilization .

Actividad Biológica

Overview

(2s)-2,4-Dihydroxy-7-Methoxy-2h-1,4-Benzoxazin-3(4h)-One, commonly referred to as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), is a naturally occurring compound primarily found in various plant species, including Zea mays (corn) and Elymus repens. This compound is part of the benzoxazinoid family, which is known for its diverse biological activities, including antimicrobial properties and roles in plant defense mechanisms.

DIMBOA has the following chemical characteristics:

- Chemical Formula : C₉H₉N₁O₅

- Molecular Weight : 211.17 g/mol

- IUPAC Name : (2R)-2,4-dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

Antimicrobial Properties

DIMBOA exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown that it possesses both antibacterial and antifungal properties.

Antibacterial Activity :

Research indicates that DIMBOA is effective against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Antifungal Activity :

DIMBOA also demonstrates antifungal properties with notable effectiveness against common fungal pathogens such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi are as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The antimicrobial action of DIMBOA is attributed to its ability to disrupt cellular processes in microorganisms. It has been shown to inhibit the growth of bacteria by interfering with cell wall synthesis and metabolic pathways.

Plant Defense Mechanism

In a study investigating the role of DIMBOA in plant defense, it was found that the compound plays a crucial role in protecting corn plants from herbivorous insects and pathogens. The presence of DIMBOA in plant tissues was correlated with reduced insect feeding and lower incidence of fungal infections.

Kinetics and Stability

Research on the stability of DIMBOA revealed that it decomposes rapidly under certain conditions, with a half-life of approximately 5.3 hours at pH 6.75 and a temperature of 28°C. This rapid decomposition affects its availability and efficacy as an antimicrobial agent over time .

Q & A

Basic Question: What is the natural role of DIMBOA in plants, and how can its presence be experimentally verified?

Answer:

DIMBOA is a hydroxamic acid derivative synthesized in maize and related grasses, functioning as a phytoanticipin against herbivores and pathogens. Its presence can be verified via:

- Extraction : Homogenize plant tissue (e.g., maize seedlings) in methanol/water (70:30 v/v) to solubilize DIMBOA .

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 280 nm) or UPLC-MS/MS for higher sensitivity, comparing retention times and mass spectra to authentic standards .

- Enzymatic assays : Monitor β-D-glucosidase activity, which hydrolyzes DIMBOA-glucoside to release bioactive DIMBOA .

Basic Question: What are the standard analytical methods for quantifying DIMBOA in plant tissues?

Answer:

- HPLC : Employ C18 columns with isocratic elution (e.g., acetonitrile/water with 0.1% formic acid) for baseline separation. Quantify via external calibration curves .

- UPLC-MS/MS : Use electrospray ionization (ESI) in negative mode, monitoring transitions like m/z 212 → 154 for DIMBOA. This method achieves detection limits as low as 0.1 ng/mL .

- Sample preparation : Freeze-dry tissues to stabilize DIMBOA, which degrades rapidly under ambient conditions .

Advanced Question: How does the enzymatic hydrolysis of DIMBOA-glucoside contribute to plant defense mechanisms?

Answer:

DIMBOA is stored as a non-toxic β-D-glucopyranoside conjugate. Upon tissue damage, β-D-glucosidases (EC 3.2.1.182) hydrolyze the glucoside, releasing toxic DIMBOA. Key steps:

- Enzyme isolation : Purify β-D-glucosidase from maize apoplast or recombinant expression systems .

- Kinetic assays : Measure hydrolysis rates under varying pH (optimal pH 5–6) and temperature (25–37°C) .

- Defense induction : Apply hydrolyzed DIMBOA to insect larvae or microbial cultures to assess growth inhibition .

Advanced Question: What genetic factors influence DIMBOA concentration in maize cultivars?

Answer:

DIMBOA levels are polygenic traits influenced by:

- QTL mapping : Identify loci on chromosomes 1, 4, and 9 linked to hydroxamic acid biosynthesis genes (e.g., Bx1–Bx6) .

- Gene expression : Use RT-qPCR to quantify transcription of Bx1 (P450 enzyme) and Bx2–Bx5 (hydroxylases) in different cultivars .

- Diallel crosses : Analyze heritability in biparental populations; high heritability (h² > 0.7) suggests strong genetic control .

Advanced Question: What synthetic routes are available for DIMBOA, and how do reaction conditions affect yield?

Answer:

- Stepwise synthesis : Start with 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one. Introduce dihydroxy groups via regioselective oxidation (e.g., H₂O₂/Fe²⁺) at C2 and C4 .

- Catalysts : Use cesium carbonate in DMF for cyclization steps (70–80% yield) .

- Purification : Employ silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol .

Experimental Design: What factors should be considered when assessing DIMBOA’s efficacy against microbial pathogens?

Answer:

- Dose-response : Test DIMBOA concentrations (0.1–10 mM) in agar diffusion or microbroth dilution assays .

- Pathogen strains : Include Gram-positive (e.g., Bacillus subtilis) and fungal species (e.g., Fusarium graminearum) .

- Controls : Use DIMBOA-glucoside to differentiate between direct toxicity and β-glucosidase-dependent activation .

Data Contradiction: How can discrepancies in reported DIMBOA toxicity levels across studies be resolved?

Answer:

- Standardization : Normalize assays to fresh weight or protein content to account for tissue variability .

- Environmental factors : Control for light, temperature, and wounding, which induce DIMBOA biosynthesis .

- Mutagenicity : Replicate Ames tests (e.g., Salmonella TA98 strain) at 500 µg/plate to confirm/refute mutagenic potential .

Advanced Question: What role does DIMBOA play in plant-microbe interactions, and how can this be studied in vitro?

Answer:

DIMBOA recruits beneficial rhizobacteria (e.g., Pseudomonas putida) while deterring pathogens. Methods:

- Chemotaxis assays : Use capillary tubes filled with DIMBOA to measure bacterial migration .

- Transcriptomics : Apply RNA-seq to identify microbial genes upregulated by DIMBOA exposure .

- Root exudate analysis : Collect hydroponic media from maize seedlings and profile DIMBOA via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.